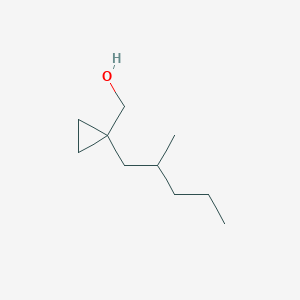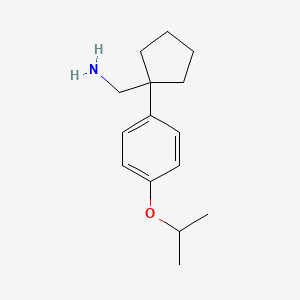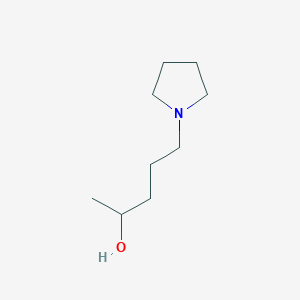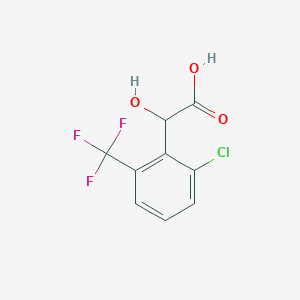
(1-(2-Methylpentyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Methylpentyl)cyclopropyl)methanol: is an organic compound with the molecular formula C10H20O. It is a cyclopropyl derivative with a methanol functional group, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Methylpentyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the methanol group. One common method is the reaction of 2-methylpentylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of Grignard reagents and subsequent reduction processes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
Types of Reactions
(1-(2-Methylpentyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.
Reduction: Formation of (1-(2-Methylpentyl)cyclopropyl)methane.
Substitution: Formation of cyclopropyl derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (1-(2-Methylpentyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of cyclopropyl chemistry and its reactivity.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group versatility make it valuable in various manufacturing processes.
作用机制
The mechanism of action of (1-(2-Methylpentyl)cyclopropyl)methanol involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the cyclopropyl ring and methanol group participate in various transformations, influencing the overall reactivity and product formation.
相似化合物的比较
Similar Compounds
Cyclopropylmethanol: Lacks the 2-methylpentyl group, making it less complex.
(1-(2-Methylbutyl)cyclopropyl)methanol: Similar structure but with a shorter alkyl chain.
(1-(2-Methylhexyl)cyclopropyl)methanol: Similar structure but with a longer alkyl chain.
Uniqueness
(1-(2-Methylpentyl)cyclopropyl)methanol is unique due to its specific alkyl chain length and the presence of both the cyclopropyl ring and methanol group
属性
分子式 |
C10H20O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC 名称 |
[1-(2-methylpentyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H20O/c1-3-4-9(2)7-10(8-11)5-6-10/h9,11H,3-8H2,1-2H3 |
InChI 键 |
QOIMTJGEWIWITE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CC1(CC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)

![rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)


![{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)
